3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride
CAS No.: 1311314-24-5
Cat. No.: VC3389690
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311314-24-5 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 g/mol |
| IUPAC Name | 2-(aminomethyl)-3-cyclopentylpropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c10-6-8(9(11)12)5-7-3-1-2-4-7;/h7-8H,1-6,10H2,(H,11,12);1H |
| Standard InChI Key | SETBWRFJEUGTKU-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CC(CN)C(=O)O.Cl |
| Canonical SMILES | C1CCC(C1)CC(CN)C(=O)O.Cl |
Introduction
Chemical Properties and Structural Characteristics
Basic Identification and Structure
3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride represents an important class of beta-amino acids with distinctive structural features. This compound is characterized by having an amino group positioned on the beta carbon relative to the carboxylic acid functional group, creating a unique spatial arrangement that influences its chemical behavior and biological interactions.
The compound is formally identified by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1311314-24-5 |
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 g/mol |
| Chemical Class | Beta-amino acid hydrochloride |
| Physical State | Solid |
Synthesis Methods
Synthetic Approaches
The synthesis of 3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride typically involves sophisticated organic chemistry techniques focused on constructing the beta-amino acid framework with the cyclopentylmethyl substituent correctly positioned. Common synthetic strategies employ reactions between cyclopentylmethyl derivatives and appropriate amino acid precursors.
One of the principal methods utilizes amino acid coupling reactions, where carboxylic acids activated through various methods react with amine components under carefully controlled conditions. This approach allows for the strategic construction of the carbon skeleton with the desired substituent pattern.
Reaction Optimization
Successful synthesis of 3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride requires careful optimization of reaction parameters including:
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Temperature control to prevent unwanted side reactions
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Strategic selection of solvents to maximize yield
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Precise pH control during various synthetic steps
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Appropriate selection of protecting groups for functional groups
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Careful purification protocols to ensure high product purity
The final hydrochloride salt formation typically involves treatment of the free base with anhydrous hydrogen chloride in an appropriate organic solvent, leading to precipitation of the desired salt product.
Analytical Characterization
Spectroscopic Analysis
Both proton (¹H) and carbon (¹³C) NMR spectroscopy provide essential structural information, with characteristic signals corresponding to:
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The cyclopentyl ring protons and carbons
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The methylene linker between the ring and amino acid backbone
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The alpha and beta carbon positions relative to the carboxyl group
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The amino group protons, which typically appear as broad signals due to exchange phenomena
Mass Spectrometry Applications
Mass spectrometry serves as another critical analytical technique for confirming the identity and purity of 3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride. This method provides precise molecular mass determination and fragmentation patterns that help verify structural integrity.
Typical mass spectrometric approaches might include:
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Electrospray ionization (ESI) for soft ionization
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High-resolution mass spectrometry for accurate mass determination
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Tandem MS/MS experiments to elucidate fragmentation pathways
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Liquid chromatography-mass spectrometry (LC-MS) for simultaneous separation and detection
These analytical approaches collectively provide comprehensive structural verification and purity assessment essential for research applications involving this compound.
Applications in Biochemical Research
Enzyme Mechanism Studies
3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride serves as a valuable tool in biochemical research focused on understanding enzyme mechanisms. Its beta-amino acid structure makes it particularly useful for investigating enzymes involved in amino acid metabolism and protein synthesis.
Researchers employ this compound to:
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Probe active site specificity of various enzymes
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Investigate binding mechanisms and substrate recognition
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Develop enzyme inhibitors based on structural modifications
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Study stereoselective enzymatic transformations
The unique spatial arrangement of functional groups in this molecule enables it to interact with enzyme active sites in ways that provide valuable insights into catalytic mechanisms and substrate specificity determinants.
Metabolic Pathway Investigations
Another significant application of 3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride lies in the study of metabolic pathways, particularly those involving beta-amino acids. By incorporating this compound into metabolic studies, researchers can:
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Track the fate of beta-amino acids in biological systems
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Identify novel metabolic intermediates
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Elucidate regulatory mechanisms controlling amino acid metabolism
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Develop potential therapeutic interventions for metabolic disorders
The compound's distinctive structure makes it readily identifiable in metabolic studies, allowing researchers to monitor its transformation and integration into various biochemical pathways with high specificity.
Research Techniques and Methodologies
Synthesis Optimization Strategies
Researchers working with 3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride employ various strategies to optimize its synthesis and enhance yield and purity:
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Strategic selection of protecting groups for differential functionalization
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Careful control of reaction conditions to maximize stereoselectivity
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Implementation of catalytic methods to enhance reaction efficiency
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Application of continuous flow chemistry for scale-up procedures
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Utilization of green chemistry principles to minimize environmental impact
These approaches collectively contribute to more efficient production of high-quality material for research applications.
Advanced Analytical Methods
Beyond standard characterization techniques, advanced analytical methods provide deeper insights into the compound's properties:
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Single-crystal X-ray diffraction for absolute structural confirmation
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Circular dichroism spectroscopy to assess chiral properties
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Advanced 2D NMR techniques for complete structural assignment
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Computational modeling to predict conformational preferences
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Thermal analysis methods to evaluate stability parameters
These sophisticated analytical approaches collectively ensure comprehensive characterization essential for research reliability.
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